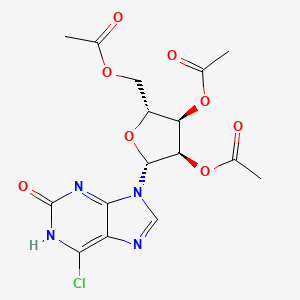

6-氯-2-羟基-9-(2',3',5'-三-O-乙酰-β-D-呋喃核糖基)嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that this compound is useful in organic synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN4O8 . The molecular weight is 428.78 . The IUPAC name is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate .

Chemical Reactions Analysis

This compound is a purine analog that inhibits the synthesis of DNA, RNA, and protein .

Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol . It has a boiling point of 648.3±65.0°C at 760 mmHg and a density of 1.7±0.1 g/cm3 .

科学研究应用

Antitumor Activity

Purine nucleoside analogs, including this compound, have broad antitumor activity targeting indolent lymphoid malignancies . They can be used in the treatment of various types of cancer due to their ability to interfere with DNA synthesis and induce apoptosis in cancer cells .

Inhibition of DNA Synthesis

One of the mechanisms by which this compound exerts its antitumor activity is through the inhibition of DNA synthesis . By incorporating into the DNA of rapidly dividing cells, it can disrupt the process of DNA replication and thus inhibit the growth of cancer cells .

Induction of Apoptosis

Another mechanism of action of this compound is the induction of apoptosis , or programmed cell death . This can lead to the death of cancer cells and thus contribute to the antitumor activity of the compound .

Organic Synthesis

This compound is useful in organic synthesis . It can serve as a starting material or intermediate in the synthesis of other complex organic compounds .

作用机制

Target of Action

The primary target of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, is the DNA synthesis process in cells . This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Mode of Action

This compound interacts with its target by inhibiting DNA synthesis . It incorporates into the DNA chain during replication, causing premature termination and leading to DNA damage . This damage triggers cell death mechanisms, particularly apoptosis .

Biochemical Pathways

The affected biochemical pathway is the DNA replication process. By inhibiting DNA synthesis, the compound disrupts the cell cycle, preventing the cell from dividing and proliferating . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death, in targeted cells . This leads to a reduction in the number of cancer cells, slowing the progression of the disease .

未来方向

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPLUTIBYLKPII-SDBHATRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)